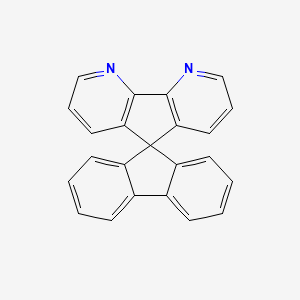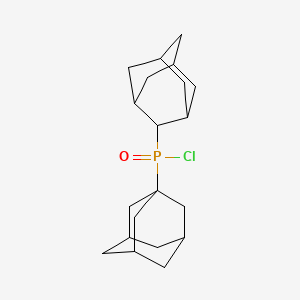
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride
Vue d'ensemble
Description
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is a unique organophosphorus compound featuring two adamantane groups attached to a phosphinic chloride moiety Adamantane derivatives are known for their rigid, diamond-like structure, which imparts significant stability and unique chemical properties
Mécanisme D'action
Target of Action
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is a derivative of adamantane, a class of compounds known for their potential in medical applications Adamantane derivatives are known to have a wide range of targets due to their unique properties and distinctive reactivity .
Mode of Action
For instance, the reduction of a synthesized trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane with lithium alumohydride results in (S*)-(adamantan-1-yl)[(S*)-aziridin-2-yl]methanol . This compound, under heating with HCl, undergoes aziridine ring opening to form (1S*,2R*)-1-(adamantan-1-yl)-3-chloro-1-hydroxypropan-2-aminium chloride .
Biochemical Pathways
It’s known that adamantane derivatives can serve as building blocks in the synthesis of natural compounds and nitrogenous heterocycles, which are important for medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives are generally influenced by their unique chemical structure, which contributes to their distinctive reactivity and potential biological activity .
Result of Action
Adamantane derivatives are known for their potential in medical applications, suggesting that they may have significant biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemical agents. For instance, under heating with HCl, a derivative of this compound undergoes aziridine ring opening .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Adamantan-1-yl(adamantan-2-yl)phosphinic chloride typically involves the reaction of adamantane derivatives with phosphorus trichloride. A common method includes the chlorination of adamantane to form adamantyl chloride, followed by its reaction with phosphorus trichloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Types of Reactions:
Substitution Reactions: The phosphinic chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The adamantane groups can be oxidized to form hydroxyl or ketone derivatives, while reduction reactions can convert these groups back to their original state.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products:
Substitution Products: Adamantan-1-yl(adamantan-2-yl)phosphinic amides, esters, and thiols
Oxidation Products: Hydroxylated or ketone derivatives of adamantane
Addition Products: Various carbon-phosphorus bonded compounds
Applications De Recherche Scientifique
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance thermal stability and mechanical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Catalysis: Utilized as a ligand in transition metal catalysis, improving the efficiency and selectivity of various catalytic processes.
Comparaison Avec Des Composés Similaires
- Adamantan-1-ylphosphinic chloride
- Adamantan-2-ylphosphinic chloride
- Adamantan-1-yl(adamantan-2-yl)phosphine oxide
Comparison: Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is unique due to the presence of two adamantane groups, which provide enhanced stability and rigidity compared to compounds with a single adamantane group. This structural feature can lead to improved performance in applications requiring high thermal stability and mechanical strength. Additionally, the dual adamantane structure may offer unique interactions with biological targets, potentially leading to novel therapeutic applications.
Propriétés
IUPAC Name |
2-[1-adamantyl(chloro)phosphoryl]adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClOP/c21-23(22,19-17-5-12-1-13(7-17)8-18(19)6-12)20-9-14-2-15(10-20)4-16(3-14)11-20/h12-19H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFEFZBSRDUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


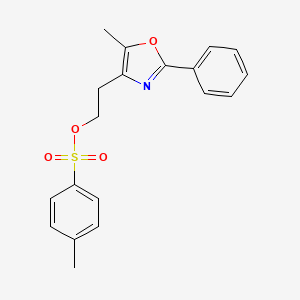

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)
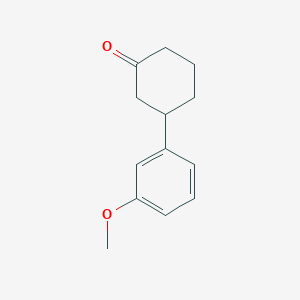
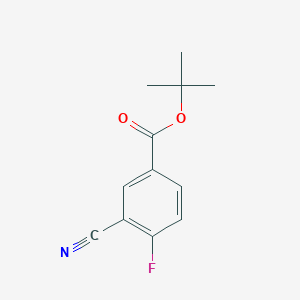
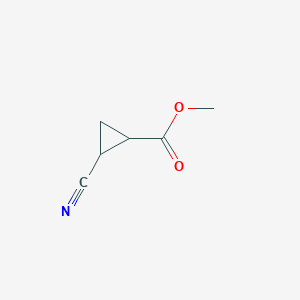
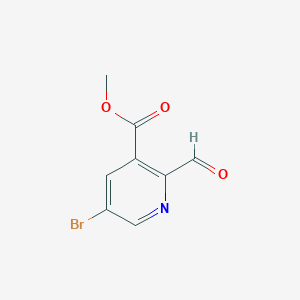
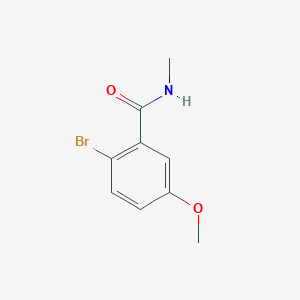
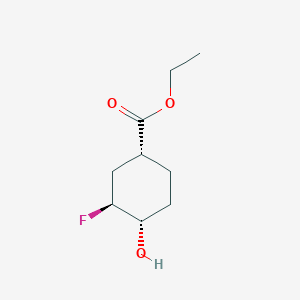
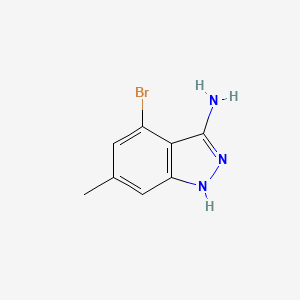
![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

